Cidofovir diphosphate tri(triethylamine)
Description
Significance of Cidofovir (B1669016) as a Nucleoside Analog Parent Compound
Cidofovir, with the chemical name (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC), is a potent acyclic nucleoside phosphonate (B1237965) with a broad spectrum of activity against numerous DNA viruses. nih.govmdpi.com It has demonstrated efficacy against herpesviruses, adenoviruses, polyomaviruses, papillomaviruses, and poxviruses. nih.govmdpi.comwikipedia.org Approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients, cidofovir's clinical utility has been well-established since its introduction. asm.orgnih.govwikipedia.org The parent compound, cidofovir, serves as the precursor to its biologically active form, which is generated within the host cell.
Fundamental Role of Cidofovir Diphosphate (B83284) as the Active Intracellular Metabolite
The antiviral activity of cidofovir is dependent on its intracellular conversion to its active metabolite, cidofovir diphosphate. nih.govdrugbank.comrxreasoner.com This transformation is carried out by host cellular enzymes, which first phosphorylate cidofovir to cidofovir monophosphate, and subsequently to cidofovir diphosphate. asm.orgnih.gov Cidofovir diphosphate then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. drugbank.comchemicalbook.com Its incorporation into the growing viral DNA chain leads to the termination of DNA synthesis and inhibition of viral replication. drugbank.comchemicalbook.com This targeted action against viral polymerases is significantly more potent than its effect on human DNA polymerases, providing a basis for its selective antiviral effect. drugbank.com
Academic Research Focus on Cidofovir Diphosphate Tri(triethylamine) as a Research Intermediate
Cidofovir diphosphate itself is a highly polar molecule, which can present challenges for its direct use in various experimental settings. To overcome this, the tri(triethylamine) salt form, Cidofovir diphosphate tri(triethylamine) , is utilized as a research intermediate. This specific salt form enhances the compound's solubility and handling properties, making it more amenable for use in in vitro assays and biochemical studies. medchemexpress.com It is commercially available for research purposes and is not intended for human use. medchemexpress.comglpbio.com The primary application of Cidofovir diphosphate tri(triethylamine) is in the detailed investigation of the mechanisms of viral DNA polymerase inhibition. medchemexpress.com
Research Findings on Cidofovir Diphosphate
The utility of cidofovir diphosphate as a research tool is evident in studies examining its inhibitory effects on various viral DNA polymerases. The table below summarizes the inhibitor constant (Ki) values of cidofovir diphosphate against several viral and human DNA polymerases. A lower Ki value indicates a stronger inhibition.
| DNA Polymerase | Ki Value (μM) |
| Human Cytomegalovirus (HCMV) | 6.6 |
| Herpes Simplex Virus-1 (HSV-1) | 0.86 |
| Herpes Simplex Virus-2 (HSV-2) | 1.4 |
| Human DNA Polymerase α | 51 |
| Human DNA Polymerase β | 520 |
| Human DNA Polymerase γ | 300 |
| Data sourced from MedChemExpress. medchemexpress.com |
These data clearly demonstrate the selective and potent inhibition of viral DNA polymerases by cidofovir diphosphate compared to its much weaker effect on human cellular DNA polymerases, underscoring the molecular basis for cidofovir's antiviral efficacy. drugbank.com
Chemical Properties of Cidofovir Diphosphate Tri(triethylamine)
The following table outlines key chemical properties of Cidofovir diphosphate tri(triethylamine).
| Property | Value |
| Molecular Formula | C26H61N6O12P3 |
| Molecular Weight | 742.72 g/mol |
| Solubility | H2O: 250 mg/mL (336.60 mM; requires sonication) |
| Storage | -20°C, away from moisture |
| Data sourced from GlpBio. glpbio.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C26H61N6O12P3 |
|---|---|
Molecular Weight |
742.7 g/mol |
IUPAC Name |
[(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;tris(N,N-diethylethanamine) |
InChI |
InChI=1S/C8H16N3O12P3.3C6H15N/c9-7-1-2-11(8(13)10-7)3-6(4-12)21-5-24(14,15)22-26(19,20)23-25(16,17)18;3*1-4-7(5-2)6-3/h1-2,6,12H,3-5H2,(H,14,15)(H,19,20)(H2,9,10,13)(H2,16,17,18);3*4-6H2,1-3H3/t6-;;;/m0.../s1 |
InChI Key |
ACOWIDCBFHAIRH-GSUNZCPGSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cidofovir Diphosphate
Selective Inhibition of Viral DNA Polymerases: Core Antiviral Mechanism
Cidofovir (B1669016) diphosphate (B83284), the active intracellular metabolite of cidofovir, is a potent and selective inhibitor of viral DNA polymerases, which forms the cornerstone of its antiviral activity against a broad spectrum of DNA viruses. nih.govasm.orgyoutube.comresearchgate.netnih.gov This selective inhibition disrupts viral replication by interfering with the synthesis of new viral DNA. youtube.comdrugbank.com
Competitive Inhibition with Deoxycytidine Triphosphate (dCTP)
As a structural analog of deoxycytidine monophosphate (dCMP), cidofovir diphosphate acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerase. nih.govresearchgate.netresearchgate.net It vies for the same active site on the viral enzyme, and its presence reduces the rate of incorporation of the natural nucleotide into the growing DNA chain. nih.govresearchgate.net This competition is a key initial step in its mechanism of action.
Incorporation into Nascent Viral DNA Strands
Despite being an inhibitor, cidofovir diphosphate can also serve as an alternative substrate for viral DNA polymerases, leading to its incorporation into the nascent viral DNA strand opposite guanine (B1146940) residues in the template. nih.govyoutube.comnih.govresearchgate.netnih.govnih.govasm.orgnih.gov Studies with various viral polymerases, including those from human cytomegalovirus (HCMV), vaccinia virus, and adenovirus, have demonstrated this incorporation. nih.govresearchgate.netnih.gov However, the efficiency of its incorporation is lower compared to the natural substrate, dCTP. nih.govnih.gov
Effects on DNA Chain Elongation and Non-obligate Chain Termination
The incorporation of a single cidofovir molecule into the DNA strand does not immediately halt chain elongation, a phenomenon known as non-obligate chain termination. researchgate.netasm.orgnih.gov The viral polymerase can still add the next correct nucleotide to the cidofovir-terminated primer. nih.govnih.gov However, the rate of this subsequent addition is significantly slowed. nih.govnih.gov The presence of cidofovir in the DNA template perturbs the normal process of DNA synthesis.
The incorporation of a second consecutive cidofovir molecule, when the template dictates, can lead to a more severe reduction or complete termination of DNA chain elongation. researchgate.netnih.gov This is a critical aspect of its antiviral effect, as it effectively truncates the viral genome. Furthermore, DNA chains containing cidofovir, particularly as the penultimate residue, exhibit increased resistance to the proofreading 3'-to-5' exonuclease activity of some viral DNA polymerases. nih.govnih.gov This resistance prevents the removal of the incorporated drug, solidifying its chain-terminating effect and potentially leading to error-prone DNA synthesis. nih.govnih.gov
Differential Selectivity Towards Viral vs. Host DNA Polymerases
A crucial feature of cidofovir's therapeutic utility is its selective affinity for viral DNA polymerases over host cellular DNA polymerases. nih.govnih.gov This selectivity ensures that the drug primarily targets viral replication while minimizing its impact on the host cell's own DNA synthesis, thereby reducing potential cytotoxicity. nih.gov
Inhibition Kinetics and Binding Affinities for Viral Polymerases (e.g., HCMV, HSV-1, HSV-2, Vaccinia, Adenovirus)
Kinetic studies have quantified the inhibitory activity and binding affinity of cidofovir diphosphate for various viral DNA polymerases. The inhibition constant (Ki) is a measure of the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme.
Research has shown that cidofovir diphosphate exhibits significantly lower Ki values for viral DNA polymerases compared to human DNA polymerases α, β, and γ. drugbank.com For instance, the Ki values for HCMV, HSV-1, and HSV-2 DNA polymerases are substantially lower than those for the host cell's polymerases, highlighting the drug's selective targeting of viral enzymes. medchemexpress.commedchemexpress.com
The following table summarizes the reported inhibition constants (Ki) and Michaelis constants (Km) of cidofovir diphosphate for various viral and human DNA polymerases. A lower Ki or Km value generally indicates a higher affinity of the enzyme for the compound.
| Enzyme | Virus/Host | Constant | Value (µM) |
| DNA Polymerase | HCMV | Ki | 6.6 medchemexpress.commedchemexpress.com |
| DNA Polymerase | HSV-1 | Ki | 0.86 medchemexpress.commedchemexpress.com |
| DNA Polymerase | HSV-2 | Ki | 1.4 medchemexpress.commedchemexpress.com |
| DNA Polymerase | Vaccinia Virus | Km | 23 medchemexpress.com |
| DNA Polymerase α | Human | Ki | 51 medchemexpress.com |
| DNA Polymerase β | Human | Ki | 520 medchemexpress.com |
| DNA Polymerase γ | Human | Ki | 300 medchemexpress.com |
These kinetic data underscore the molecular basis for the selective antiviral action of cidofovir diphosphate. The compound's ability to more potently inhibit viral DNA polymerases compared to their human counterparts is a key determinant of its therapeutic window.
Comparative Inhibitory Concentrations for Human Cellular DNA Polymerases (alpha, beta, gamma)
Cidofovir diphosphate's primary antiviral mechanism lies in its ability to act as a competitive inhibitor and an alternative substrate for viral DNA polymerases. However, its interaction with human cellular DNA polymerases is also a critical aspect of its pharmacological profile. The selectivity of cidofovir is partly attributed to the natural resistance of human DNA polymerases α, β, and γ to its diphosphate form. nih.gov
Research has quantified the inhibitory potential of cidofovir diphosphate against these essential human enzymes. The following table summarizes the comparative inhibitory concentrations (Ki), which represent the concentration of the inhibitor required to produce half-maximum inhibition.
| Human Cellular DNA Polymerase | Inhibitory Concentration (Ki) |
|---|---|
| alpha (α) | Data not available in provided search results |
| beta (β) | Data not available in provided search results |
| gamma (γ) | Data not available in provided search results |
Cellular Effects Independent of Viral Infection
Beyond its role as an antiviral agent, cidofovir diphosphate elicits significant cellular responses in the absence of any viral presence. These effects are central to its emerging profile as a potential antitumor compound.
Inhibition of Cellular DNA Synthesis
Studies have shown that cidofovir can inhibit cellular DNA synthesis. nih.gov This effect is a direct consequence of the incorporation of cidofovir diphosphate into the DNA of proliferating cells. aacrjournals.orgnih.gov This incorporation disrupts the normal process of DNA replication, likely by causing stalling of the DNA replication fork. aacrjournals.orgnih.gov This interference with DNA synthesis is a key contributor to the antiproliferative effects observed in various cell types. nih.gov
Induction of Apoptotic Signaling Pathways
A significant cellular consequence of cidofovir diphosphate activity is the induction of apoptosis, or programmed cell death. aacrjournals.orgnih.govnih.govnih.gov This process is triggered by the cellular stress caused by the drug, particularly the damage to DNA. The incorporation of cidofovir into cellular DNA promotes the formation of double-stranded DNA breaks. aacrjournals.orgnih.govnih.gov
The induction of apoptosis by cidofovir has been characterized by several key markers:
Caspase-3 Activation: Studies have demonstrated the induction of CPP32 (caspase-3) protease activity, a key executioner caspase in the apoptotic cascade. nih.gov
Phosphatidylserine (B164497) Translocation: The externalization of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, a hallmark of early apoptosis, has been observed. nih.gov
Nuclear Matrix Protein Disintegration and DNA Fragmentation: The breakdown of nuclear integrity and the fragmentation of DNA are further indicators of cidofovir-induced apoptosis. nih.gov
Modulation of Tumor Suppressor Proteins (e.g., p53, pRb)
Cidofovir diphosphate has been shown to modulate the activity of crucial tumor suppressor proteins, namely p53 and the retinoblastoma protein (pRb). nih.govnih.govnih.govresearchgate.net Research indicates that treatment with cidofovir leads to the accumulation of active p53 and pRb. nih.govresearchgate.net This is not due to an increase in the transcription of the genes for these proteins, but rather through post-transcriptional regulation, likely by stabilizing the proteins and preventing their degradation. nih.gov The activation of the DNA damage response pathway, initiated by cidofovir-induced DNA breaks, leads to the phosphorylation of proteins like p53, contributing to its stabilization. nih.gov The increased levels of these tumor suppressors are associated with the induction of the cyclin-dependent kinase inhibitor p21/WAF-1, which plays a critical role in cell cycle arrest. nih.gov
Implications for Antitumor Activity in Virus-Independent Glioblastoma Models
The cellular effects of cidofovir diphosphate have significant implications for its potential use as an antitumor agent, particularly in aggressive cancers like glioblastoma, independent of any viral involvement. aacrjournals.orgnih.govnih.govresearchgate.net Preclinical studies have demonstrated that cidofovir possesses potent antineoplastic activity against glioblastoma cells. aacrjournals.orgnih.govnih.gov
The mechanism for this antitumor effect is directly linked to the cellular processes described above. Cidofovir is incorporated into the DNA of rapidly proliferating glioblastoma cells, leading to double-stranded DNA breaks. aacrjournals.orgnih.govnih.gov This DNA damage triggers a cascade of events, including the activation of apoptotic signaling pathways, ultimately leading to tumor cell death. aacrjournals.orgnih.govnih.gov This activity highlights a novel application for cidofovir, repurposing its established antiviral mechanisms for the potential treatment of malignant brain tumors.
Pre Clinical Antiviral Spectrum and Efficacy of Cidofovir Diphosphate
In Vitro Efficacy Against Double-Stranded DNA Viruses
Herpesviridae: Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV)
Cidofovir (B1669016) diphosphate (B83284) exhibits potent in vitro activity against members of the Herpesviridae family. It inhibits herpesvirus DNA polymerases at concentrations significantly lower than those required to inhibit human cellular DNA polymerases, highlighting its selective antiviral effect. drugbank.com
For Human Cytomegalovirus (HCMV), cidofovir is a powerful inhibitor of viral replication. medbullets.com Studies have shown its effectiveness in vitro, which has been foundational for its clinical use in treating HCMV retinitis in immunocompromised individuals. nih.gov
In the case of Herpes Simplex Virus types 1 and 2 (HSV-1, HSV-2) and Varicella-Zoster Virus (VZV), lipid esters of cidofovir have demonstrated enhanced in vitro activity compared to the parent compound. researchgate.net These modified forms showed the ability to reduce herpesvirus replication by 50% (EC50) at concentrations as low as 0.001 μM in various in vitro assays. researchgate.net
In Vitro Efficacy of Cidofovir Analogs against Herpesviridae
| Virus | Compound | EC50 (μM) |
|---|---|---|
| Herpes Simplex Virus (HSV-1, HSV-2) | Lipid Esters of Cidofovir | As low as 0.001 |
| Varicella-Zoster Virus (VZV) | Lipid Esters of Cidofovir | As low as 0.001 |
| Human Cytomegalovirus (HCMV) | Cidofovir | 0.1 µg/ml (approximately 0.36 µM) |
Poxviridae: Vaccinia Virus (VACV), Mpox Virus, Variola Virus, Cowpox Virus, Camelpox Virus, Ectromelia Virus, Orf Virus, Molluscum Contagiosum Virus
Cidofovir has demonstrated a broad range of activity against various members of the Poxviridae family. nih.gov Its active metabolite, cidofovir diphosphate, inhibits poxvirus DNA polymerases. drugbank.comresearchgate.net
Studies on vaccinia virus (VACV) have shown that cidofovir diphosphate can be incorporated into the growing DNA strand, which slows the rate of primer extension. drugbank.comnih.gov Although it can be excised by the proofreading exonuclease activity of the vaccinia virus polymerase, its presence as the penultimate residue confers resistance to this excision. drugbank.comnih.gov
In vitro studies have confirmed the efficacy of cidofovir against several orthopoxviruses, including cowpox, camelpox, monkeypox, ectromelia, and variola viruses. nih.gov Notably, variola virus, the causative agent of smallpox, is one of the most susceptible orthopoxviruses to cidofovir in vitro. nih.gov Cidofovir has also shown activity against molluscum contagiosum virus and orf virus. nih.gov
In Vitro Efficacy of Cidofovir against Poxviridae
| Virus | IC50 (µg/mL) |
|---|---|
| Vaccinia Virus (VACV) | 4 |
Adenoviridae: Human Adenovirus (AdV)
Cidofovir is active in cell culture against human adenovirus (AdV). nih.gov The antiviral mechanism of cidofovir diphosphate against adenovirus 5 (AdV5) involves both nonobligate chain termination and direct inhibition of the viral DNA polymerase. nih.gov This means that while the polymerase can sometimes extend the DNA chain after incorporating a cidofovir molecule, the process is inefficient. nih.gov At higher concentrations, cidofovir diphosphate can directly inhibit the polymerase's activity. nih.gov
Polyomaviridae: BK Virus, JC Virus
Cidofovir has demonstrated in vitro activity against polyomaviruses, including BK virus. researchgate.net
Papillomaviridae: Human Papillomavirus (HPV)
Cidofovir has shown inhibitory effects against the proliferation of human papillomavirus (HPV)-infected cells. medbullets.com This suggests that its mechanism of action in this context may involve more than just the inhibition of viral DNA polymerase. medbullets.com
Activity Against Drug-Resistant Viral Strains in Vitro
A significant advantage of cidofovir is its activity against certain viral strains that have developed resistance to other antiviral drugs. This is largely due to its mechanism of activation. Unlike some antiviral nucleoside analogs that require phosphorylation by viral enzymes, cidofovir is phosphorylated to its active diphosphate form by cellular enzymes. nih.gov This means that it can remain effective against viruses that have mutations in their own kinases, a common mechanism of resistance to other drugs. nih.gov
For instance, cidofovir is often active against ganciclovir-resistant HCMV isolates that have a deficiency in ganciclovir (B1264) phosphorylation. semanticscholar.org However, cross-resistance can be observed with ganciclovir-resistant strains that have mutations in the viral DNA polymerase. semanticscholar.org
In vitro studies have also shown that lipid analogs of cidofovir are active against isolates of HSV, VZV, and CMV that are resistant to cidofovir, ganciclovir, or foscarnet. researchgate.net
Furthermore, while cidofovir-resistant strains of vaccinia virus have been selected for in vitro, these resistant viruses often exhibit diminished virulence in animal models. nih.govnih.gov
Efficacy Against Acyclovir-Resistant Herpes Simplex Virus and Varicella Zoster Virus
Cidofovir has demonstrated notable efficacy against acyclovir-resistant strains of Herpes Simplex Virus (HSV). nih.govdrugbank.com The primary mechanism of acyclovir resistance in HSV involves mutations in the viral thymidine (B127349) kinase (TK) gene, an enzyme essential for the initial phosphorylation and activation of acyclovir. acs.org Cidofovir's activation pathway, however, is independent of viral enzymes like thymidine kinase. acs.org As a nucleotide analog already possessing a phosphonate (B1237965) group, it bypasses this initial viral kinase-dependent step and is converted to its active diphosphate form by host cell kinases. acs.org
This fundamental difference in the activation mechanism allows cidofovir to remain effective against TK-deficient or TK-altered HSV strains. acs.org Clinical evidence has supported this in vitro activity, as seen in a case report where a patient with an acyclovir-resistant HSV-1 infection, which had failed both acyclovir and foscarnet treatment, was successfully cured after intravenous administration of cidofovir. nih.govnih.gov This thymidine kinase-independent mechanism of action is the basis for its utility as an alternative treatment for acyclovir-resistant HSV infections. acs.org
Prodrug-Mediated Enhancement of Antiviral Activity (e.g., Brincidofovir (B1667797), NPP-669)
To overcome the limitations of cidofovir, such as its poor oral bioavailability and potential for nephrotoxicity, lipid-conjugated prodrugs have been developed. drugbank.comwikipedia.org Brincidofovir (BCV) and NPP-669 are two such prodrugs designed to enhance the therapeutic profile of cidofovir by improving its delivery into target cells. wikipedia.orgnih.gov
Improved Intracellular Delivery and Higher Intracellular Levels of Cidofovir Diphosphate
The core limitation of cidofovir is its hydrophilic nature, which results in poor transport across cellular lipid bilayer membranes. acs.org Prodrugs like Brincidofovir and NPP-669 address this by attaching a lipid moiety to the cidofovir molecule. drugbank.compatsnap.comwikipedia.org
Brincidofovir, a conjugate of cidofovir and a lipid molecule, mimics endogenous lipids such as lysophosphatidylcholine. drugbank.com This allows it to utilize natural lipid uptake pathways to enter cells more efficiently. drugbank.comfda.gov Once inside the cell, the lipid component is cleaved by intracellular enzymes, releasing cidofovir. patsnap.comwikipedia.org This released cidofovir is then phosphorylated by cellular kinases to the active antiviral, cidofovir diphosphate. patsnap.comfda.gov This targeted intracellular release mechanism leads to significantly higher concentrations of the active metabolite within the cell compared to the administration of cidofovir itself. patsnap.comresearchgate.net
Similarly, NPP-669 is a cidofovir prodrug that modulates polarity with a long sulfonyl alkyl chain. nih.gov This modification results in increased cellular permeability and rapid intracellular conversion to cidofovir diphosphate. nih.govnih.gov In studies using human foreskin fibroblast cells, treatment with NPP-669 led to intracellular levels of cidofovir and cidofovir diphosphate that were approximately five times greater than those achieved with Brincidofovir. nih.gov In contrast, when cells were treated with the parent cidofovir, the intracellular levels of its metabolites were below the limit of detection. nih.gov
Enhanced Antiviral Potency in Vitro and in Preclinical Animal Models
The improved intracellular delivery of cidofovir via its prodrugs translates directly to a marked increase in antiviral potency.
In vitro studies have demonstrated that Brincidofovir is significantly more potent than its parent compound. Against five strains of variola virus (the causative agent of smallpox), Brincidofovir exhibited a half-maximal effective concentration (EC₅₀) averaging 0.11 μM, making it nearly 100-fold more potent than cidofovir. nih.govnih.gov Other studies showed that alkoxyalkyl esters of cidofovir, such as Brincidofovir, resulted in a 2.5- to 4-log increase in activity against CMV replication. nih.gov
NPP-669 has also shown a dramatic enhancement of antiviral activity. nih.gov It is reported to be two to three orders of magnitude more potent than cidofovir against a range of DNA viruses, including HCMV, HSV-1, HSV-2, and VZV. nih.gov Against various Human Adenovirus (HAdV) types, NPP-669 was approximately 100- to 250-fold more active than cidofovir. asm.org
This enhanced potency has been confirmed in preclinical animal models. Brincidofovir demonstrated significant survival benefits in lethal rabbitpox and monkeypox virus models. nih.govchimerix.com NPP-669, when administered orally, was effective against CMV infections in mice at a dose of 1 mg/kg and against adenovirus infections in hamsters at a dose of 0.1 mg/kg. acs.orgnih.govnih.gov In a hamster model of HAdV infection where treatment was delayed, NPP-669 performed significantly better than Brincidofovir. asm.org
Table 2: Enhanced In Vitro Potency of Cidofovir Prodrugs
| Compound | Virus | EC₅₀ (μM) | Potency Increase vs. Cidofovir |
|---|---|---|---|
| Brincidofovir | Variola Virus (average of 5 strains) | 0.11 | ~100-fold |
| NPP-669 | Human Cytomegalovirus (HCMV) | <0.01 | 2-3 orders of magnitude |
| NPP-669 | Herpes Simplex Virus 1 (HSV-1) | 0.02 | 2-3 orders of magnitude |
| NPP-669 | Herpes Simplex Virus 2 (HSV-2) | 0.14 | 2-3 orders of magnitude |
| NPP-669 | Varicella Zoster Virus (VZV) | 0.007 | 2-3 orders of magnitude |
| NPP-669 | Human Adenovirus (HAdV-C5) | Low nanomolar range | ~100 to 250-fold |
Exceptions: Lipid Moiety Requirement for Activity Against Certain RNA Viruses (e.g., Ebola Virus)
While the primary mechanism of cidofovir prodrugs against DNA viruses involves the intracellular release and subsequent phosphorylation of cidofovir, a different mechanism appears to be at play for certain RNA viruses like the Ebola virus. nih.govnih.gov
Studies have shown that Brincidofovir can inhibit the replication of the Ebola virus in various human cell lines. nih.govnih.gov However, unlike its activity against DNA viruses, this antiviral effect does not seem to depend on the conversion of cidofovir to cidofovir diphosphate. nih.gov Research indicates that the antiviral activity of Brincidofovir against the Ebola virus specifically requires the presence of the lipid moiety. nih.govmsf.org This suggests that the intact lipid conjugate, or the lipid portion itself, may be responsible for the inhibitory effect, rather than the released cidofovir diphosphate that targets viral DNA polymerase. nih.gov This finding points to an alternative mechanism of action for these prodrugs against specific RNA viruses, distinct from their established role as inhibitors of viral DNA synthesis. nih.gov
Mechanisms of Viral Resistance to Cidofovir Diphosphate
Identification of Resistance-Associated Mutations in Viral DNA Polymerase Genes
In poxviruses, such as vaccinia virus, resistance to cidofovir (B1669016) is associated with specific mutations in the E9L gene, which encodes the viral DNA polymerase. nih.govasm.org In vitro studies have shown that prolonged exposure of vaccinia virus to cidofovir can lead to the selection of resistant strains harboring mutations in this gene. nih.govasm.org
One study identified two key mutations, A314T and A684V, in a highly cidofovir-resistant vaccinia virus strain. nih.gov The A314T mutation is located in the putative 3'-5' exonuclease domain, while the A684V substitution is within the DNA polymerase domain. nih.gov Both of these mutations affect residues that are highly conserved among orthopoxviruses. nih.gov Marker rescue experiments confirmed that either mutation alone can confer a degree of cidofovir resistance, but the presence of both mutations results in a significantly higher level of resistance. nih.gov Another investigation of a cidofovir-resistant vaccinia virus strain WR identified five amino acid changes in the E9L polymerase gene, primarily clustered in the N-terminal region associated with 3'→5' exonuclease activity. asm.orgcapes.gov.br The transfer of this mutated E9L gene to a wild-type virus was sufficient to confer the resistance phenotype. nih.gov
Interestingly, the development of cidofovir resistance in poxviruses through these E9L mutations has been linked to reduced viral fitness in vivo. nih.govnih.gov
| Virus | Gene | Mutation | Consequence |
| Vaccinia Virus | E9L | A314T | Confers cidofovir resistance, located in the 3'-5' exonuclease domain. nih.gov |
| Vaccinia Virus | E9L | A684V | Confers cidofovir resistance, located in the DNA polymerase domain. nih.gov |
| Vaccinia Virus | E9L | H296Y/S338F | Double mutant conferring intermediate cidofovir resistance. nih.gov |
For human cytomegalovirus (CMV), mutations conferring resistance to cidofovir are found in the UL54 gene, which encodes the viral DNA polymerase. acm.or.kroup.com These mutations often arise in patients undergoing prolonged antiviral therapy. acm.or.kr While mutations in the UL97 gene are more commonly associated with ganciclovir (B1264) resistance, UL54 mutations can confer resistance to both ganciclovir and cidofovir. acm.or.kroup.com
Several specific mutations within the UL54 gene have been identified and confirmed to confer cidofovir resistance through marker transfer studies. nih.gov Many of these mutations are located within the conserved exonuclease domains of the DNA polymerase. nih.govnih.gov For instance, mutations such as D301N, N410K, D413E, T503I, and L516R have been shown to confer varying degrees of resistance to both ganciclovir and cidofovir. nih.gov The N408K mutation is a well-documented resistance marker that leads to high-level cidofovir resistance. asm.org
The location of these mutations within functional domains of the polymerase suggests that they interfere with the drug's mechanism of action. oup.com
| Virus | Gene | Mutation | Consequence |
| Cytomegalovirus | UL54 | D301N | Confers resistance to ganciclovir and cidofovir. nih.gov |
| Cytomegalovirus | UL54 | N408K | Confers high-level cidofovir resistance. asm.org |
| Cytomegalovirus | UL54 | N410K | Confers resistance to ganciclovir and cidofovir. nih.gov |
| Cytomegalovirus | UL54 | D413E | Confers resistance to ganciclovir and cidofovir. nih.gov |
| Cytomegalovirus | UL54 | T503I | Confers resistance to ganciclovir and cidofovir. nih.gov |
| Cytomegalovirus | UL54 | L516R | Confers resistance to ganciclovir and cidofovir. nih.gov |
| Cytomegalovirus | UL54 | D542E | Confers cross-resistance to cidofovir. asm.org |
Resistance to cidofovir in human adenovirus (AdV) is also mediated by mutations in the viral DNA polymerase. asm.orgnih.govresearchgate.net The active metabolite, cidofovir diphosphate (B83284) (CDVpp), inhibits the AdV DNA polymerase. asm.orgnih.govresearchgate.net
In a study involving adenovirus type 5 (AdV5), prolonged passage in the presence of brincidofovir (B1667797) (a lipid conjugate of cidofovir that generates CDVpp intracellularly) led to the selection of mutations in the viral polymerase. nih.govresearchgate.net Specifically, the mutations V303I and T87I were identified. nih.govresearchgate.net When these mutations were introduced into a recombinant AdV5, the resulting virus exhibited a 1.9-fold increase in resistance to cidofovir. asm.orgnih.govresearchgate.net This confirmed that mutations in the viral DNA polymerase are responsible for cidofovir resistance in adenovirus. asm.orgnih.govresearchgate.net
| Virus | Gene | Mutation | Consequence |
| Adenovirus 5 | DNA Polymerase | V303I | Confers resistance to cidofovir. nih.govresearchgate.net |
| Adenovirus 5 | DNA Polymerase | T87I | Confers resistance to cidofovir. nih.govresearchgate.net |
Functional Consequences of Polymerase Mutations
Mutations in the viral DNA polymerase can alter the enzyme's catalytic efficiency, specifically its ability to recognize and incorporate cidofovir diphosphate (CDVpp) into the growing DNA chain. CDVpp acts as a competitive inhibitor of the natural substrate, dCTP. mdpi.com
Studies with vaccinia virus DNA polymerase have shown that while the wild-type enzyme can incorporate CDVpp, it does so with a lower catalytic efficiency compared to dCTP. nih.gov Resistance mutations likely further decrease this efficiency, making it more difficult for the polymerase to incorporate the drug. This reduced incorporation allows the virus to replicate its DNA more effectively in the presence of cidofovir. The incorporation of CDVpp slows down DNA synthesis, and resistance mutations may enable the polymerase to better discriminate between the natural nucleotide and the antiviral analog, thereby maintaining a higher rate of DNA elongation.
Viral DNA polymerases often possess a 3'-5' exonuclease activity that serves as a proofreading mechanism to remove misincorporated nucleotides. nih.gov The ability of this exonuclease to excise cidofovir from the nascent DNA strand is a critical factor in the drug's efficacy.
In the case of adenovirus 5, the wild-type DNA polymerase's 3' to 5' exonuclease is not efficient at removing a misincorporated CDVpp molecule from the 3' end of the DNA strand. nih.govresearchgate.net This inefficient removal contributes to the drug's inhibitory effect. nih.govresearchgate.net However, mutations within the exonuclease domain can alter this activity. For instance, in CMV, certain exonuclease domain mutations that confer cidofovir resistance are thought to enable the polymerase to bypass the stalling that typically occurs after the incorporation of a non-obligate chain terminator like cidofovir. nih.gov
Conversely, studies with vaccinia virus have shown that while a single, terminal cidofovir molecule can be removed by the polymerase's exonuclease activity, the addition of one more natural nucleotide to the chain makes it completely resistant to excision. nih.gov Mutations in the exonuclease domain, such as the A314T mutation in vaccinia virus, are directly linked to cidofovir resistance, suggesting they may enhance the enzyme's ability to either avoid incorporating cidofovir or to remove it more effectively. nih.gov
Fitness Costs Associated with Drug Resistance in Viral Strains
The emergence of drug resistance in viral strains is a significant challenge in antiviral therapy. However, the mutations that confer resistance to antiviral agents like cidofovir can simultaneously impose a "fitness cost" on the virus. This cost typically manifests as a reduction in the virus's replicative capacity or virulence in the absence of the drug. The trade-off between drug resistance and viral fitness is a critical area of research, as it can influence the prevalence and transmission of resistant strains.
For poxviruses, such as vaccinia virus, resistance to cidofovir is associated with mutations in the viral DNA polymerase (E9L) gene. nih.govasm.orgnih.gov Studies have shown that these cidofovir-resistant (CDVR) vaccinia viruses are attenuated in animal models. nih.gov For instance, several CDVR vaccinia viruses, each with unique single mutations in the DNA polymerase, were found to be less virulent when administered to mice via intranasal inoculation. nih.gov The level of resistance can vary, with some mutant viruses showing a 3- to 7-fold increase in the 50% effective concentration (EC50) compared to the parental virus strains. nih.gov
The fitness cost of resistance is not unique to poxviruses. In herpes simplex virus (HSV), DNA polymerase mutations are also linked to reduced neurovirulence and a decreased ability to establish latency and reactivate. asm.org Similarly, for human cytomegalovirus (CMV), certain mutations in the DNA polymerase gene (UL54) that confer resistance to cidofovir can also impair viral growth. oup.com
The table below summarizes findings on the fitness costs associated with cidofovir resistance in different viral strains.
Table 1: Fitness Costs of Cidofovir Resistance Mutations
| Virus | Gene with Mutation | Observed Fitness Cost | Reference |
|---|---|---|---|
| Vaccinia Virus | DNA Polymerase (E9L) | Attenuated virulence in mice. nih.govasm.orgnih.gov | nih.govasm.orgnih.gov |
| Cowpox Virus | DNA Polymerase | Decreased ability to replicate to high titers and form plaques in cell culture. asm.org | asm.org |
| Monkeypox Virus | DNA Polymerase | Decreased ability to replicate to high titers and form plaques in cell culture. asm.org | asm.org |
| Herpes Simplex Virus | DNA Polymerase (UL30) | Different degrees of attenuation of neurovirulence. asm.org | asm.org |
| Human Cytomegalovirus | DNA Polymerase (UL54) | Impaired viral growth capacities for certain mutations (e.g., G441S, A543V). oup.com | oup.com |
Research into Strategies to Overcome Resistance (Theoretical and Preclinical Approaches)
The development of viral resistance to established antiviral drugs like cidofovir necessitates ongoing research into new therapeutic strategies. These efforts are primarily focused on developing novel antiviral agents that can bypass existing resistance mechanisms or employing combination therapies.
One promising approach is the development of derivatives of cidofovir. Brincidofovir (CMX001), an orally available lipid conjugate of cidofovir, has shown improved in vitro potency against various DNA viruses, including CMV. nih.gov The lipid tail is designed to enhance the drug's entry into cells, leading to higher intracellular concentrations of the active metabolite, cidofovir diphosphate. nih.gov Preclinical studies have indicated that brincidofovir is effective against cidofovir-resistant strains. mdpi.com
Another area of preclinical research involves the exploration of new classes of antiviral compounds. For example, methylenecyclopropane (B1220202) nucleoside (MCPN) analogs, such as synguanol and its derivatives, have demonstrated good in vitro activity against several common ganciclovir-resistant UL97 kinase variants of human cytomegalovirus. nih.gov Notably, some of these compounds have shown activity against cidofovir-resistant CMV strains as well, particularly those with mutations in the exonuclease domain of the DNA polymerase. nih.gov
Combination therapy represents another theoretical strategy to combat resistance. By using two or more drugs with different mechanisms of action, the likelihood of a virus developing simultaneous resistance to all agents is significantly reduced. For instance, combining cidofovir with an agent that targets a different viral protein, such as a helicase-primase inhibitor or a terminase complex inhibitor like letermovir , could be a viable strategy, although this requires extensive preclinical and clinical investigation. asm.org
The table below details some of the preclinical approaches being investigated to overcome cidofovir resistance.
Table 2: Preclinical Strategies to Overcome Cidofovir Resistance
| Strategy | Compound/Approach | Mechanism/Target | Preclinical Findings | Reference |
|---|---|---|---|---|
| Prodrug Development | Brincidofovir (CMX001) | Lipid conjugate of cidofovir, enhances cellular uptake. | Improved in vitro potency against CMV; effective against cidofovir-resistant strains. nih.govmdpi.com | nih.govmdpi.com |
| Novel Compound Exploration | Synguanol and its derivatives | Methylenecyclopropane nucleoside analogs targeting DNA polymerase. | Good in vitro activity against some ganciclovir and cidofovir-resistant CMV variants. nih.gov | nih.gov |
| Combination Therapy (Theoretical) | Cidofovir + Other Antivirals | Targeting multiple viral proteins simultaneously (e.g., DNA polymerase and terminase complex). | Aims to reduce the probability of resistance emergence. asm.org | asm.org |
| Alternative Antivirals | Tecovirimat | Antiviral for orthopoxviruses. | An alternative for mpox infections, which can be used alongside or as an alternative to cidofovir. mdpi.com | mdpi.com |
Pre Clinical Pharmacokinetic Research of Cidofovir Diphosphate and Prodrugs
Intracellular Metabolism and Phosphorylation of Cidofovir (B1669016) to the Active Diphosphate (B83284) Form
Cidofovir (CDV) is an acyclic nucleoside phosphonate (B1237965) that requires intracellular activation to exert its antiviral effect. nih.gov Unlike nucleoside analogs that need an initial phosphorylation step often dependent on viral enzymes, cidofovir's intrinsic phosphonate group allows it to bypass this initial step, making it active against viruses that have developed resistance to other antivirals through mutations in these enzymes. nih.gov
The activation of cidofovir is a two-step phosphorylation process catalyzed entirely by host cell enzymes. nih.govresearchgate.net Once inside the cell, cidofovir is first converted to cidofovir monophosphate (CDVp). nih.govmdpi.com This reaction is catalyzed by pyrimidine (B1678525) nucleoside monophosphate kinase. nih.govresearchgate.net Subsequently, CDVp is further phosphorylated to the active metabolite, cidofovir diphosphate (CDVpp). researchgate.netmdpi.com Several enzymes can catalyze this second phosphorylation step, including pyruvate (B1213749) kinase, creatine (B1669601) kinase, and nucleoside diphosphate kinase. nih.gov Studies have shown that based on phosphorylation efficiency, pyruvate kinase is the most effective at converting CDVp to CDVpp. nih.gov
The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerases, disrupting viral DNA synthesis. researchgate.netnih.gov Research has also identified the formation of a cidofovir-phosphocholine (CDVp-choline) adduct, which is thought to act as an intracellular reservoir, slowly releasing cidofovir monophosphate for subsequent conversion to the active diphosphate form. researchgate.netmdpi.comnih.gov
Studies in human lung fibroblasts have demonstrated that cytomegalovirus (CMV) infection can enhance the activation process. Following infection, the intracellular activities of the key phosphorylating enzymes—pyrimidine nucleoside monophosphate kinase, pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase—were observed to increase. nih.gov This led to a significant rise in the intracellular levels of both cidofovir monophosphate and cidofovir diphosphate in infected cells compared to uninfected cells. nih.gov
Prolonged Intracellular Half-Life of Cidofovir Diphosphate
A key characteristic of cidofovir's pharmacology is the long intracellular half-life of its phosphorylated metabolites, which is the basis for its sustained antiviral activity. mdpi.comnih.govnih.gov This prolonged persistence within the cell allows for less frequent administration than would be predicted by its plasma half-life alone. mdpi.comnih.gov
Once formed, the intracellular levels of cidofovir monophosphate (CDVp) and the active cidofovir diphosphate (CDVpp) decline in a biphasic manner. mdpi.com In vitro studies have reported half-lives of approximately 24 hours for CDVp and up to 65 hours for CDVpp after the removal of external cidofovir. mdpi.com The cidofovir-phosphocholine metabolite is even more stable, with a reported half-life of about 87 hours, serving as a long-lasting intracellular depot for the active drug. mdpi.com
The delivery of cidofovir via lipid prodrugs can extend this intracellular duration even further. In a study using the prodrug 1-O-Hexadecyloxypropyl-CDV (HDP-CDV), the intracellular half-life of the resulting cidofovir diphosphate was found to be approximately 10 days. doi.org This is a substantial increase compared to the half-life of 17 to 65 hours reported when cells are exposed directly to the parent cidofovir. doi.orgasm.org This extended persistence is a direct result of the prodrug's unique cellular uptake and metabolic pathway. doi.org
Table 1: Intracellular Half-life of Cidofovir Metabolites
| Metabolite | Condition | Intracellular Half-life | Source |
|---|---|---|---|
| Cidofovir Monophosphate (CDVp) | Post-exposure to Cidofovir | ~24 hours | mdpi.com |
| Cidofovir Diphosphate (CDVpp) | Post-exposure to Cidofovir | ~65 hours | mdpi.com |
| Cidofovir-phosphocholine | Post-exposure to Cidofovir | ~87 hours | mdpi.com |
Tissue Distribution Studies of Cidofovir Diphosphate in Preclinical Animal Models
Preclinical studies in animal models have been crucial in understanding the distribution of cidofovir and its metabolites in various tissues. Following intravenous administration in rats, cidofovir distributes into total body water. researchgate.net
Pharmacokinetic studies using radiolabeled cidofovir in rats demonstrated that concentrations in most tissues declined with half-lives exceeding 12 hours, which is attributed to the long intracellular half-life of its phosphorylated metabolites. nih.gov The highest concentrations of the drug are consistently found in the kidneys, the primary organ of elimination. nih.gov In a study where rats received an intravenous dose of [14C]cidofovir, the concentration in the kidney at 24 hours was approximately 6.6 µg-eq/g. nih.gov The liver also showed significant accumulation of the drug and its metabolites. nih.gov Analysis of tissues from these animals revealed the presence of unchanged cidofovir, a metabolite attributed to cidofovir phosphocholine, and a small amount of cyclic cidofovir. nih.gov
The use of prodrugs significantly alters this distribution profile, particularly reducing accumulation in the kidneys. When an equimolar dose of the lipid prodrug HDP-CDV was given orally to mice, the maximum concentration (Cmax) in the kidney was 5.9 nanomole/gram. nih.gov In stark contrast, when cidofovir was given intraperitoneally, the kidney Cmax was 180 nanomole/gram, a 30-fold higher concentration. nih.gov Similarly, in a separate study, kidney tissue levels of HDP-CDV and another lipid prodrug, ODE-CDV, were found to be only 20-25% of those seen with parent cidofovir in a SCID-hu mouse model. oup.com This altered distribution suggests a potential reduction in the nephrotoxicity associated with the parent drug. nih.govoup.com
Comparative Pharmacokinetics of Parent Cidofovir vs. Prodrugs in Preclinical Models
The development of cidofovir prodrugs has been a key strategy to overcome the limitations of the parent drug, namely its poor oral bioavailability and potential for nephrotoxicity. researchgate.netnih.gov Preclinical models have been instrumental in comparing the pharmacokinetic profiles of cidofovir and its prodrugs, demonstrating significant advantages for the latter.
Enhancement of Oral Bioavailability by Lipid Conjugation
Cidofovir itself is a dianionic molecule at physiological pH, resulting in poor cell membrane permeability and very low oral bioavailability, estimated to be less than 5% in animal models. nih.govoup.comresearchgate.net This necessitates intravenous administration for systemic therapy. nih.gov
To improve oral absorption, various prodrugs have been developed, with lipid conjugates being particularly successful. researchgate.netnih.govresearchgate.net By covalently attaching a lipid moiety, such as an alkoxyalkyl group, to the cidofovir molecule, its lipophilicity is increased. nih.govresearchgate.netresearchgate.net This modification creates an amphiphilic molecule that can be more readily absorbed across the intestinal mucosa, likely through passive diffusion. researchgate.net Once absorbed, these lipid prodrugs are cleaved by intracellular enzymes, such as phospholipase C-like enzymes, to release cidofovir inside the cell for subsequent phosphorylation. doi.orgresearchgate.net
Preclinical pharmacokinetic evaluations in mice have confirmed the success of this strategy. The oral bioavailability of the ether lipid ester prodrugs hexadecyloxypropyl-cidofovir (HDP-CDV) and octadecyloxyethyl-cidofovir (ODE-CDV) was determined to be 93% and 88%, respectively. oup.com This represents a dramatic improvement over the parent compound and enables effective oral administration in animal models of viral infection. oup.comresearchgate.net
Table 2: Oral Bioavailability in Mice
| Compound | Oral Bioavailability (%) | Source |
|---|---|---|
| Cidofovir (CDV) | <5% | oup.com |
| Hexadecyloxypropyl-cidofovir (HDP-CDV) | 93% | oup.com |
Differential Systemic Exposure and Intracellular Drug Concentrations in Preclinical Models
Beyond improving oral absorption, lipid prodrugs of cidofovir also fundamentally alter the drug's systemic exposure and, most importantly, its intracellular concentrations in target cells. doi.orgresearchgate.net The prodrug approach enhances cellular uptake and leads to a more efficient generation of the active cidofovir diphosphate. nih.gov
In vitro studies with MRC-5 human lung fibroblasts demonstrated that the cellular uptake of HDP-CDV was 11- to 23-fold greater than that of parent cidofovir. doi.org This enhanced entry into the cell translates directly to higher levels of the active metabolite. At equimolar concentrations, cells exposed to HDP-CDV produced intracellular levels of cidofovir diphosphate that were more than 100 times greater than those observed in cells exposed to cidofovir alone. doi.org This dramatic increase in the concentration of the active antiviral agent at its site of action helps to explain the significantly enhanced potency of these prodrugs. doi.org
Furthermore, prodrugs can alter tissue distribution, leading to a different systemic exposure profile. As noted previously, preclinical studies in mice showed that oral administration of HDP-CDV resulted in significantly lower kidney concentrations compared to parenteral cidofovir. nih.gov This differential exposure, characterized by high intracellular concentrations in target cells and lower accumulation in the kidneys, highlights a key advantage of the prodrug strategy. nih.govoup.com Studies comparing various tenofovir (B777) ester prodrugs in rats, mice, and dogs have also shown how different prodrug structures can lead to varying plasma stability, bioavailability, and ultimately, different levels of the active diphosphate metabolite in the liver, underscoring the importance of preclinical pharmacokinetic modeling in prodrug design. nih.gov
Future Directions in Research on Cidofovir Diphosphate and Analogues
Development of Novel Prodrug Strategies for Improved Pharmacological Profiles
The clinical utility of cidofovir (B1669016) is hampered by its poor oral bioavailability and potential for nephrotoxicity (kidney damage). nih.govasm.org To overcome these limitations, a significant area of research is the development of novel prodrugs. Prodrugs are inactive or less active molecules that are converted into the active drug within the body. This approach aims to enhance the pharmacological properties of cidofovir, such as its absorption and tissue distribution. researchgate.net
One promising strategy involves the creation of lipid-based prodrugs. nih.gov For instance, alkoxyalkyl esters of cidofovir have demonstrated significantly improved oral bioavailability in animal models. researchgate.net These lipid prodrugs are absorbed intact and then slowly release cidofovir within the cells, leading to higher intracellular concentrations of the active cidofovir diphosphate (B83284) and enhanced antiviral activity. nih.govresearchgate.net CMX001 (brincidofovir) is a notable example of a lipophilic prodrug of cidofovir that has shown greater oral bioavailability and reduced nephrotoxicity. nih.gov
Another approach is the development of cyclic cidofovir, which is chemically stable and converted to cidofovir in the body. researchgate.net While its oral bioavailability is also limited, further modifications, such as the creation of ether lipid ester prodrugs of cyclic cidofovir, are being explored to improve this aspect. researchgate.net Peptide-based prodrugs that target specific transporters in the intestine are also under investigation to enhance the absorption of cidofovir. researchgate.net
The overarching goal of these prodrug strategies is to deliver cidofovir more efficiently to the systemic circulation and target cells, thereby maximizing its therapeutic effect while minimizing its toxic side effects. nih.gov
Investigation of Combination Antiviral Therapies in Preclinical Models
The use of cidofovir in combination with other antiviral agents is a key area of investigation to enhance its efficacy and combat drug resistance. Preclinical studies have shown that combining cidofovir with other antiviral drugs can result in synergistic effects, meaning the combined effect is greater than the sum of their individual effects.
For example, in vitro studies have demonstrated that the combination of cidofovir and ganciclovir (B1264) has a synergistic effect in inhibiting the replication of cytomegalovirus (CMV). nih.gov A phase I clinical trial in patients with AIDS-related CMV retinitis suggested that combination therapy with intravenous cidofovir and oral ganciclovir could enhance clinical efficacy. nih.gov
The rationale behind combination therapy is to target different stages of the viral life cycle or different viral enzymes simultaneously. This multi-pronged attack can be more effective at suppressing viral replication and can also reduce the likelihood of the virus developing resistance to any single drug. The development of broad-spectrum antivirals and the use of combination therapies targeting viral proteases and polymerases have proven valuable. openpr.com
Future preclinical research will likely focus on identifying optimal drug combinations and ratios, as well as evaluating the efficacy and safety of these combinations against a wider range of viruses in animal models. The integration of immunomodulators with antiviral agents is another promising avenue, as it can both directly inhibit the virus and enhance the host's immune response. openpr.com
Elucidation of Additional Molecular Targets and Cellular Pathways
The primary mechanism of action of cidofovir diphosphate is the selective inhibition of viral DNA polymerases. medchemexpress.comdrugbank.com It acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and can also be incorporated into the growing viral DNA chain, leading to a reduction in the rate of viral DNA synthesis. drugbank.comresearchgate.netnih.gov
However, emerging research suggests that cidofovir may have additional molecular targets and affect various cellular pathways. Studies have shown that cidofovir can induce DNA damage, specifically double-strand breaks, in both human papillomavirus (HPV)-positive and -negative cancer cell lines. nih.govnih.govnih.gov This induction of DNA damage can trigger apoptosis (programmed cell death) in tumor cells, suggesting a potential role for cidofovir as an anticancer agent. nih.gov
Further investigation into these alternative mechanisms is crucial. Understanding how cidofovir interacts with cellular machinery beyond viral polymerases could open up new therapeutic applications for this compound and its analogues. For example, its ability to induce DNA damage and apoptosis could be exploited in the development of novel cancer therapies. nih.gov Research is ongoing to identify the specific cellular proteins and signaling pathways that are modulated by cidofovir diphosphate.
Basic Research Aimed at Addressing Resistance Mechanisms Through Structural Modifications of Cidofovir Diphosphate
The development of viral resistance to antiviral drugs is a significant challenge in the long-term treatment of viral infections. Although cidofovir's activation by cellular enzymes makes it active against some viruses that have developed resistance to other drugs, resistance to cidofovir itself can still occur. nih.gov
Resistance to cidofovir is often associated with mutations in the viral DNA polymerase gene. nih.govresearchgate.net These mutations can reduce the affinity of the polymerase for cidofovir diphosphate or alter the enzyme's ability to incorporate the drug into the viral DNA. researchgate.net
To address this, basic research is focused on understanding the precise molecular interactions between cidofovir diphosphate and the viral DNA polymerase. By elucidating the three-dimensional structure of the polymerase with the bound inhibitor, researchers can identify key amino acid residues involved in drug binding and resistance.
This structural information is invaluable for the rational design of new cidofovir analogues with modified structures. The goal is to create novel compounds that can overcome existing resistance mutations. For example, modifications to the cidofovir molecule could be made to enhance its binding to resistant polymerases or to make it less susceptible to excision from the viral DNA once incorporated. Studies have shown that even after incorporation of cidofovir diphosphate, some viral polymerases can continue to extend the DNA chain, a process known as nonobligate chain termination. nih.govresearchgate.net Designing analogues that act as more definitive chain terminators could be a fruitful area of research.
Q & A
Q. How should researchers design experiments to evaluate the inhibitory effects of cidofovir diphosphate tri(triethylamine) on viral DNA polymerases?
- Methodological Answer : Use in vitro enzyme inhibition assays with purified viral DNA polymerases (e.g., HCMV, HSV-1, HSV-2) and human DNA polymerases (α, β, γ). Measure Ki values via competitive inhibition kinetics, comparing inhibitor concentrations required to reduce enzyme activity by 50%. For example, cidofovir diphosphate tri(triethylamine) exhibits Ki values of 0.86 µM for HSV-1 polymerase versus 520 µM for human β-polymerase, highlighting selectivity . Include controls with dCTP (natural substrate) to validate competitive binding. Use concentrations in the 0–1000 µM range to assess dose-dependent effects .
Q. What experimental protocols ensure the stability of cidofovir diphosphate tri(triethylamine) in aqueous solutions during storage?
- Methodological Answer : Prepare stock solutions at 10 mM in sterile water with sonication (37°C, 10–15 minutes) to enhance solubility. Aliquot and store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles and exposure to moisture to prevent degradation . Confirm purity (>98%) via HPLC before use .
Q. How can researchers verify the intracellular conversion of cidofovir diphosphate tri(triethylamine) to its active metabolite?
- Methodological Answer : Use liquid chromatography-mass spectrometry (LC-MS) to quantify intracellular levels of cidofovir diphosphate and its phosphocholine metabolite in infected and uninfected cell lines. Monitor metabolite half-lives (e.g., diphosphate: 17–65 hours; phosphocholine: ~87 hours) to assess sustained antiviral activity . Compare phosphorylation rates in cells with/without viral infection to confirm enzyme-independent activation .
Advanced Research Questions
Q. How should researchers address discrepancies in reported Ki values for cidofovir diphosphate tri(triethylamine) across different viral polymerases?
- Methodological Answer : Replicate assays using standardized enzyme sources (e.g., recombinant polymerases) and buffer conditions (pH, ionic strength). For example, Ki values for HSV-1 polymerase range from 0.86 µM to 8-fold lower than human polymerases . Validate findings with kinetic studies using radiolabeled dCTP to measure substrate displacement . Cross-reference data with structural analyses (e.g., cryo-EM of polymerase-inhibitor complexes) to resolve mechanistic contradictions .
Q. What strategies minimize nephrotoxicity in preclinical models when administering cidofovir diphosphate tri(triethylamine)?
- Methodological Answer : Co-administer probenecid (2 g pre-dose, 1 g post-dose) to block renal tubular secretion and reduce nephrotoxicity . Implement saline hydration (1–2 L pre-infusion) to mitigate proximal tubular dysfunction. Monitor biomarkers (serum creatinine, proteinuria) in real-time using automated assays . Consider alternative formulations (e.g., CMX001, a lipid conjugate) to enhance cellular uptake and reduce renal exposure .
Q. How can researchers model the pharmacokinetic-pharmacodynamic (PK-PD) relationship of cidofovir diphosphate tri(triethylamine) in antiviral studies?
- Methodological Answer : Develop compartmental models integrating intracellular diphosphate half-life (17–65 hours) and phosphocholine reservoir dynamics (~87 hours) . Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations with viral load reduction in animal models. Account for tissue-specific penetration (e.g., limited CSF distribution) and probenecid-drug interactions . Validate models with longitudinal viral DNA quantification (qPCR) in target tissues .
Q. What experimental approaches evaluate cross-resistance between cidofovir diphosphate tri(triethylamine) and other antiviral agents?
- Methodological Answer : Generate viral mutants (e.g., CMV with UL54 DNA polymerase mutations) via serial passage under drug pressure . Compare IC50 values of cidofovir diphosphate with ganciclovir-triphosphate or foscarnet in resistance-associated mutant strains. Use combination index (CI) analysis to identify synergistic or antagonistic effects with other antivirals (e.g., CMX001 + cidofovir) .
Data Analysis and Interpretation
Q. How should researchers interpret conflicting data on cidofovir diphosphate tri(triethylamine)’s efficacy against adenovirus (AdV) in immunocompromised models?
- Methodological Answer : Conduct dose-ranging studies in hematopoietic stem cell transplant (HSCT) models, correlating AdV viral load (blood PCR) with clinical outcomes (e.g., mortality, organ involvement) . Differentiate between in vitro potency (IC50: 0.3–30 µM for vaccinia polymerase ) and in vivo limitations (poor oral bioavailability, 10% intracellular uptake ). Use Bayesian meta-analysis to reconcile heterogeneous clinical trial data .
Q. What methodologies quantify the intracellular retention of cidofovir diphosphate tri(triethylamine) in prolonged antiviral therapy?
- Methodological Answer : Apply radiolabeled [³H]-cidofovir to track intracellular diphosphate and phosphocholine metabolites over time. Use autoradiography or scintillation counting in fractionated cell lysates . Compare retention in dividing vs. non-dividing cells to model tissue-specific drug persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
